Tetrakis vs. Tris-(Halomethyl)benzene in Chemically Amplified Photoresists: 33% Improvement in Photosensitivity at Equivalent Resolution
In a direct head-to-head comparison within chemically amplified negative-tone photoresist formulations, the tetrakis-1,2,4,5-(polyhalomethyl)benzene core demonstrated superior photosensitivity compared to the tris-(polyhalomethyl)benzene analog under identical processing conditions. Example 2 of the patent, employing tetrakis-1,2,4,5-bromomethylbenzene as the photoreactive acid generator (PAG) with a polyvinylphenol base resin, resolved 0.35 μm line-and-space patterns at an exposure energy of 10 mJ/cm² [1]. Example 3, which substituted the tetrakis PAG with tris-1,2,4-bromomethylbenzene in an otherwise identical formulation, required 15 mJ/cm² to achieve the same 0.35 μm resolution—a 50% increase in required dose [1]. For broader context, a commercial chemically amplified photoresist (Shipley SAL 601) required 65 mJ/cm² to resolve only 0.4 μm features, underscoring the 5- to 6-fold sensitivity advantage of the tetrakis-based system [1].
| Evidence Dimension | Photoresist photosensitivity (exposure energy required to resolve line/space patterns using KrF excimer laser, λ = 248 nm) |
|---|---|
| Target Compound Data | Tetrakis-1,2,4,5-bromomethylbenzene PAG: 0.35 μm resolution at 10 mJ/cm² (with polyvinylphenol base resin, PEB 110°C/90 s) |
| Comparator Or Baseline | Tris-1,2,4-bromomethylbenzene PAG: 0.35 μm at 15 mJ/cm²; Commercial SAL 601 resist: 0.4 μm at 65 mJ/cm² |
| Quantified Difference | Tetrakis vs. Tris: 10 vs. 15 mJ/cm² (33% lower energy); Tetrakis vs. Commercial: 10–12 vs. 65 mJ/cm² (~5.4× more sensitive) |
| Conditions | KrF excimer laser stepper (NA 0.37, σ 0.5); post-exposure bake at 110°C for 90 s; alkaline development with 2.38% TMAH |
Why This Matters
For procurement in photoresist formulation, the tetrakis core delivers a quantifiable 33% photosensitivity gain over its tris analog, enabling higher throughput excimer laser lithography or lower energy consumption in semiconductor manufacturing.
- [1] Tsumori, T. (Sony Corporation). Photosensitive Resin Composition. United States Patent US 5,208,133, issued May 4, 1993. Examples 1–3 and Comparative Examples 1–2. View Source
